molecular formula C20H21N B14810825 3-(4'-Pentyl-biphenyl-4-yl)-acrylonitrile

3-(4'-Pentyl-biphenyl-4-yl)-acrylonitrile

Cat. No.: B14810825
M. Wt: 275.4 g/mol
InChI Key: DSXMNQZDDRXPTC-FNORWQNLSA-N
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Description

3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with a pentyl group attached to one of the phenyl rings and an acrylonitrile group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Acrylonitrile Group: The acrylonitrile group can be attached through a Heck reaction, where the biphenyl derivative is reacted with acrylonitrile in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or an aldehyde.

    Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of pentyl ketones or carboxylic acids.

    Reduction: Formation of amines or aldehydes from the acrylonitrile group.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the biphenyl core.

Scientific Research Applications

3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of liquid crystals for display technologies and as a precursor for advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Liquid Crystals: In display technologies, the compound’s unique molecular structure allows it to align in specific orientations under an electric field, modulating light transmission.

Comparison with Similar Compounds

    4’-Pentyl-biphenyl-4-carbonitrile: Similar structure but lacks the acrylonitrile group.

    4’-Pentyl-biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of an acrylonitrile group.

    4’-Pentyl-biphenyl-4-carboxamide: Features a carboxamide group in place of the acrylonitrile group.

Uniqueness: 3-(4’-Pentyl-biphenyl-4-yl)-acrylonitrile is unique due to the presence of both the pentyl and acrylonitrile groups, which confer distinct chemical reactivity and potential applications. Its combination of hydrophobic and polar functional groups makes it versatile for various chemical transformations and applications in materials science.

Properties

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

(E)-3-[4-(4-pentylphenyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C20H21N/c1-2-3-4-6-17-8-12-19(13-9-17)20-14-10-18(11-15-20)7-5-16-21/h5,7-15H,2-4,6H2,1H3/b7-5+

InChI Key

DSXMNQZDDRXPTC-FNORWQNLSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C#N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=CC#N

Origin of Product

United States

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